2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
CAS No.: 899913-89-4
Cat. No.: VC8313834
Molecular Formula: C22H23N3OS
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899913-89-4 |
|---|---|
| Molecular Formula | C22H23N3OS |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C22H23N3OS/c1-16-9-11-17(12-10-16)20-21(25-22(24-20)13-5-6-14-22)27-15-19(26)23-18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-15H2,1H3,(H,23,26) |
| Standard InChI Key | QXNCKBFQGXRIGE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=CC=C4 |
Introduction
The compound 2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule featuring a diazaspiro framework linked to a phenylacetamide moiety through a sulfanyl group. This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis
The synthesis of diazaspiro compounds generally involves multiple steps, including the formation of the diazaspiro framework followed by the introduction of the phenyl and sulfanyl groups. The specific conditions for the synthesis of 2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide are not detailed in the available literature, but they likely involve nucleophilic substitution reactions similar to those used for related compounds.
Biological Activities and Potential Applications
Diazaspiro compounds are known for their diverse biological activities, which can include anticonvulsant, antibacterial, and other pharmacological effects . While specific biological activities for 2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide are not reported, related compounds have shown potential in drug discovery efforts, particularly in screening libraries for protein-protein interactions and antibacterial activities .
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume